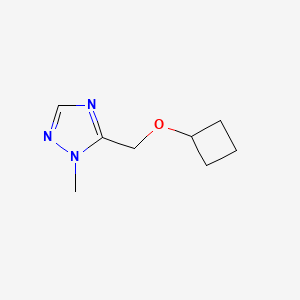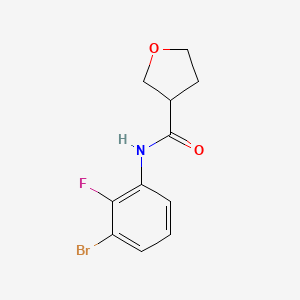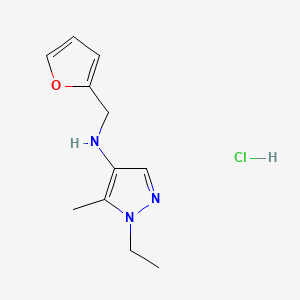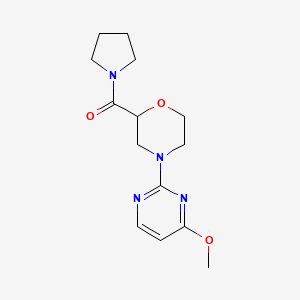![molecular formula C14H17N5O2 B12232378 N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide](/img/structure/B12232378.png)
N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide involves several steps. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require catalysts like potassium hydroxide (KOH) or hydrochloric acid (HCl) . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its ability to interact with various biological targets . In medicine, it shows promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation . Additionally, it has applications in the industry as a component in the development of new materials with unique photophysical properties .
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural motifs but differ in their specific functional groups and biological activities. The unique cyclopropyl and morpholine-2-carboxamide groups in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H17N5O2 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-pyrazolo[1,5-a]pyrimidin-5-ylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H17N5O2/c20-14(16-10-1-2-10)11-9-18(7-8-21-11)12-4-6-19-13(17-12)3-5-15-19/h3-6,10-11H,1-2,7-9H2,(H,16,20) |
InChI Key |
BTVGXHOMIHPXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232297.png)

![4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12232302.png)
![2-Cyclopropyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B12232316.png)

![4-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12232321.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12232325.png)


![2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12232333.png)
![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B12232334.png)


![2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12232355.png)
